An In-depth Technical Guide to the Fundamental Properties of 2-Methyl-3-phenylpyrazine
An In-depth Technical Guide to the Fundamental Properties of 2-Methyl-3-phenylpyrazine
Introduction: The Significance of the Pyrazine Scaffold in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, represents a cornerstone in the field of medicinal chemistry and material science.[1][2] Its unique electronic properties, arising from the interplay of the aromatic system and the electron-withdrawing nature of the nitrogen atoms, confer upon its derivatives a remarkable versatility.[2] Pyrazine-based compounds are integral to a wide array of applications, from flavor and fragrance agents to clinically approved pharmaceuticals such as the anti-cancer drug Bortezomib and the sedative Eszopiclone.[3] This diverse functionality underscores the importance of understanding the fundamental properties of specific pyrazine derivatives.
This technical guide focuses on 2-Methyl-3-phenylpyrazine, a molecule that combines the pyrazine core with methyl and phenyl substituents. This substitution pattern is of particular interest as it allows for a nuanced exploration of steric and electronic effects on the pyrazine ring system. For researchers, scientists, and drug development professionals, a thorough grasp of this compound's core characteristics is paramount for its effective application and for the rational design of novel derivatives with tailored properties.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a molecule are the bedrock upon which its potential applications are built. For 2-Methyl-3-phenylpyrazine, these properties dictate its behavior in various chemical environments, its suitability for specific analytical techniques, and its potential interactions within biological systems.
Core Molecular and Physical Data
A summary of the key physicochemical properties of 2-Methyl-3-phenylpyrazine is presented in the table below. These values, compiled from authoritative chemical databases, provide a quantitative snapshot of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[4] |
| Molecular Weight | 170.21 g/mol | PubChem[4] |
| IUPAC Name | 2-methyl-3-phenylpyrazine | PubChem[4] |
| CAS Number | 29444-53-9 | PubChem[4] |
| Canonical SMILES | CC1=NC=CN=C1C2=CC=CC=C2 | PubChem[4] |
| InChI | InChI=1S/C11H10N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | PubChem[4] |
Structural Representation
The two-dimensional structure of 2-Methyl-3-phenylpyrazine is fundamental to understanding its chemistry.
Caption: 2D structure of 2-Methyl-3-phenylpyrazine.
Synthesis of 2-Methyl-3-phenylpyrazine: A Mechanistic Approach
The synthesis of substituted pyrazines is a well-established area of organic chemistry. One of the most direct and reliable methods involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This approach provides a high degree of control over the final substitution pattern.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 2-Methyl-3-phenylpyrazine reveals the key building blocks for its synthesis. The pyrazine ring can be disconnected across the C-N bonds, leading back to a substituted 1,2-diamine and a 1,2-dicarbonyl compound.
Caption: Retrosynthetic analysis of 2-Methyl-3-phenylpyrazine.
Proposed Synthetic Protocol
The following protocol outlines a robust method for the synthesis of 2-Methyl-3-phenylpyrazine. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Reaction Scheme:
1-phenyl-1,2-propanedione + 1,2-diaminopropane → 2-Methyl-3-phenylpyrazine + 2 H₂O
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,2-propanedione (1.0 eq) in a suitable solvent such as ethanol or methanol. The choice of a protic solvent is crucial as it facilitates the proton transfer steps in the condensation mechanism.
-
Addition of Diamine: To the stirred solution, add 1,2-diaminopropane (1.05 eq) dropwise at room temperature. A slight excess of the diamine is used to ensure the complete consumption of the more valuable dicarbonyl compound. The dropwise addition helps to control any potential exothermicity of the initial reaction.
-
Condensation and Cyclization: After the addition is complete, heat the reaction mixture to reflux. The elevated temperature provides the necessary activation energy for the dehydration and subsequent cyclization to form the dihydropyrazine intermediate.
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Oxidation: The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. This can be achieved in situ by bubbling air or oxygen through the refluxing solution, or by the addition of a mild oxidizing agent such as manganese dioxide (MnO₂) after the initial condensation. The choice of oxidation method is critical; aerial oxidation is "greener" but may require longer reaction times, while chemical oxidants offer faster conversion but necessitate an additional purification step.
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Workup and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent system should be optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of 2-Methyl-3-phenylpyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2-Methyl-3-phenylpyrazine is expected to show distinct signals corresponding to the different proton environments in the molecule.
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Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.4-7.6 ppm, integrating to 5 protons.[5]
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Aromatic Protons (Pyrazine Ring): Two doublets in the range of δ 8.3-8.5 ppm, each integrating to 1 proton.[5] The coupling between these protons would be a small meta-coupling.
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Methyl Protons: A singlet at approximately δ 2.5 ppm, integrating to 3 protons.[5]
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.
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Aromatic Carbons (Phenyl Ring): Multiple signals are expected in the δ 128-139 ppm region.[5]
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Aromatic Carbons (Pyrazine Ring): Signals for the substituted carbons would appear further downfield, likely in the δ 140-155 ppm range.[5]
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Methyl Carbon: A signal in the aliphatic region, around δ 23 ppm.[5]
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Infrared (IR) Spectroscopy
The IR spectrum of 2-Methyl-3-phenylpyrazine would display characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3050-3100 | C-H stretch (aromatic) | Confirms the presence of the aromatic rings. |
| 2900-3000 | C-H stretch (aliphatic) | Indicates the methyl group. |
| 1550-1600 | C=C and C=N stretch | Characteristic of the aromatic pyrazine ring. |
| 1450-1500 | C=C stretch | Aromatic ring stretching vibrations. |
| 700-800 | C-H bend (out-of-plane) | Provides information on the substitution pattern of the phenyl ring. |
This is a predicted interpretation based on typical functional group frequencies.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): A prominent peak at m/z = 170, corresponding to the molecular weight of 2-Methyl-3-phenylpyrazine.
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Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the methyl group (M-15) and potentially fragmentation of the phenyl ring.
Applications in Research and Drug Development
The pyrazine core is a privileged scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[7] Derivatives of pyrazine have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1][2][8]
The presence of the methyl and phenyl groups in 2-Methyl-3-phenylpyrazine offers several avenues for further functionalization. The methyl group can be a site for further reactions, while the phenyl ring can be substituted to modulate the electronic and steric properties of the molecule. This makes 2-Methyl-3-phenylpyrazine a valuable starting material or fragment for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential applications of 2-Methyl-3-phenylpyrazine.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methyl-3-phenylpyrazine is classified as follows:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
2-Methyl-3-phenylpyrazine is a molecule of significant interest due to its embodiment of the versatile pyrazine scaffold. This guide has provided a comprehensive overview of its fundamental properties, from its physicochemical characteristics and synthesis to its spectroscopic signature and potential applications. For researchers in drug discovery and related fields, a deep understanding of such fundamental building blocks is crucial for the design and development of next-generation therapeutics and functional materials. The insights provided herein are intended to serve as a valuable resource for those working with and exploring the potential of substituted pyrazines.
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